2,5-Furandicarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Furandicarbothioamide is an organic compound with the molecular formula C6H6N2OS2 It is a derivative of furan, a heterocyclic organic compound, and contains two thioamide groups attached to the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Furandicarbothioamide typically involves the reaction of furan derivatives with thioamide reagents. One common method is the reaction of 2,5-diformylfuran with ammonium thiocyanate in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol, to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Furandicarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide groups to amines.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,5-Furandicarbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Furandicarbothioamide involves its interaction with various molecular targets. The thioamide groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
Comparison with Similar Compounds
2,5-Furandicarboxylic Acid: A related compound with carboxylic acid groups instead of thioamide groups.
2,5-Dimethylfuran: A simpler derivative of furan with methyl groups.
Uniqueness: 2,5-Furandicarbothioamide is unique due to the presence of thioamide groups, which impart distinct chemical reactivity and biological activity compared to other furan derivatives. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
220371-30-2 |
---|---|
Molecular Formula |
C6H6N2OS2 |
Molecular Weight |
186.3 g/mol |
IUPAC Name |
furan-2,5-dicarbothioamide |
InChI |
InChI=1S/C6H6N2OS2/c7-5(10)3-1-2-4(9-3)6(8)11/h1-2H,(H2,7,10)(H2,8,11) |
InChI Key |
BAQDCFXUSBFKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=S)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.